N-(2,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves multiple steps, starting with the preparation of the core phenyl and piperazine structures. Common synthetic routes include:
Nitration and Reduction: The initial step often involves the nitration of 2,5-dimethoxybenzene, followed by reduction to form the corresponding amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethyl-phenyl)-2-(4-methoxy-phenyl)-acetamide
- N-(2,5-Dimethoxy-phenyl)-acetamide
- 2,6-Dimethyl-4-(4-morpholinylmethyl)phenol hydrochloride
Uniqueness
N-(2,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is unique due to its combination of methoxy groups and piperazine ring, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H29N3O4 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C22H29N3O4/c1-27-17-8-9-20(28-2)18(16-17)23-22(26)10-11-24-12-14-25(15-13-24)19-6-4-5-7-21(19)29-3/h4-9,16H,10-15H2,1-3H3,(H,23,26) |
InChI Key |
RUHQTGPGWDDYBK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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